

# Spectroscopic Data of Methyl 4-pentenoate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 4-pentenoate**

Cat. No.: **B153847**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 4-pentenoate** ( $C_6H_{10}O_2$ ), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Furthermore, it outlines the typical experimental protocols for acquiring such data and visualizes key analytical workflows and molecular fragmentation pathways.

## Data Presentation

The spectroscopic data for **methyl 4-pentenoate** is summarized in the following tables. This information is crucial for substance identification, purity assessment, and structural elucidation.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The following table outlines the chemical shifts ( $\delta$ ), multiplicity, and coupling constants (J) for the protons in **methyl 4-pentenoate**.

| Proton Assignment      | Chemical Shift ( $\delta$ ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
|------------------------|-----------------------------------|--------------|----------------------------|-------------|
| H-5 (CH <sub>2</sub> ) | 5.03 - 4.96                       | m            | 2H                         |             |
| H-4 (CH)               | 5.86 - 5.76                       | m            | 1H                         |             |
| H-3 (CH <sub>2</sub> ) | 2.37                              | q            | 7.0                        | 2H          |
| H-2 (CH <sub>2</sub> ) | 2.42                              | t            | 7.5                        | 2H          |
| OCH <sub>3</sub>       | 3.67                              | s            | 3H                         |             |

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies the different carbon environments in a molecule. The chemical shifts for the carbon atoms in **methyl 4-pentenoate** are presented below.

| Carbon Assignment      | Chemical Shift ( $\delta$ ) [ppm] |
|------------------------|-----------------------------------|
| C-1 (C=O)              | 173.5                             |
| C-2 (CH <sub>2</sub> ) | 33.0                              |
| C-3 (CH <sub>2</sub> ) | 29.1                              |
| C-4 (CH)               | 136.9                             |
| C-5 (CH <sub>2</sub> ) | 115.3                             |
| OCH <sub>3</sub>       | 51.5                              |

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the key absorption bands observed in the IR spectrum of **methyl 4-pentenoate**.

| Frequency (cm <sup>-1</sup> ) | Functional Group | Vibration Mode |
|-------------------------------|------------------|----------------|
| 3080                          | C-H (alkene)     | Stretching     |
| 2950 - 2850                   | C-H (alkane)     | Stretching     |
| 1745                          | C=O (ester)      | Stretching[1]  |
| 1640                          | C=C (alkene)     | Stretching[1]  |
| 1440                          | C-H              | Bending        |
| 1170                          | C-O (ester)      | Stretching     |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) for the fragments of **methyl 4-pentenoate** are listed below.

| m/z | Proposed Fragment Ion                                                             |
|-----|-----------------------------------------------------------------------------------|
| 114 | [M] <sup>+</sup> (Molecular Ion)                                                  |
| 83  | [M - OCH <sub>3</sub> ] <sup>+</sup>                                              |
| 74  | [CH <sub>2</sub> =C(OH)OCH <sub>3</sub> ] <sup>+</sup> (McLafferty Rearrangement) |
| 59  | [COOCH <sub>3</sub> ] <sup>+</sup>                                                |
| 55  | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup> [2]                                 |
| 54  | [C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup> [2]                                 |
| 41  | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl Cation)                      |
| 27  | [C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup> [2]                                 |

## Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample concentration.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- A sample of **methyl 4-pentenoate** (typically 5-25 mg for  $^1\text{H}$  NMR, 20-100 mg for  $^{13}\text{C}$  NMR) is accurately weighed and dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.6 mL) in a clean vial.
- The solution is then transferred to a 5 mm NMR tube.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

#### Data Acquisition:

- $^1\text{H}$  NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: The spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is typically used to simplify the spectrum.

### Infrared (IR) Spectroscopy

#### Sample Preparation (Neat Liquid):

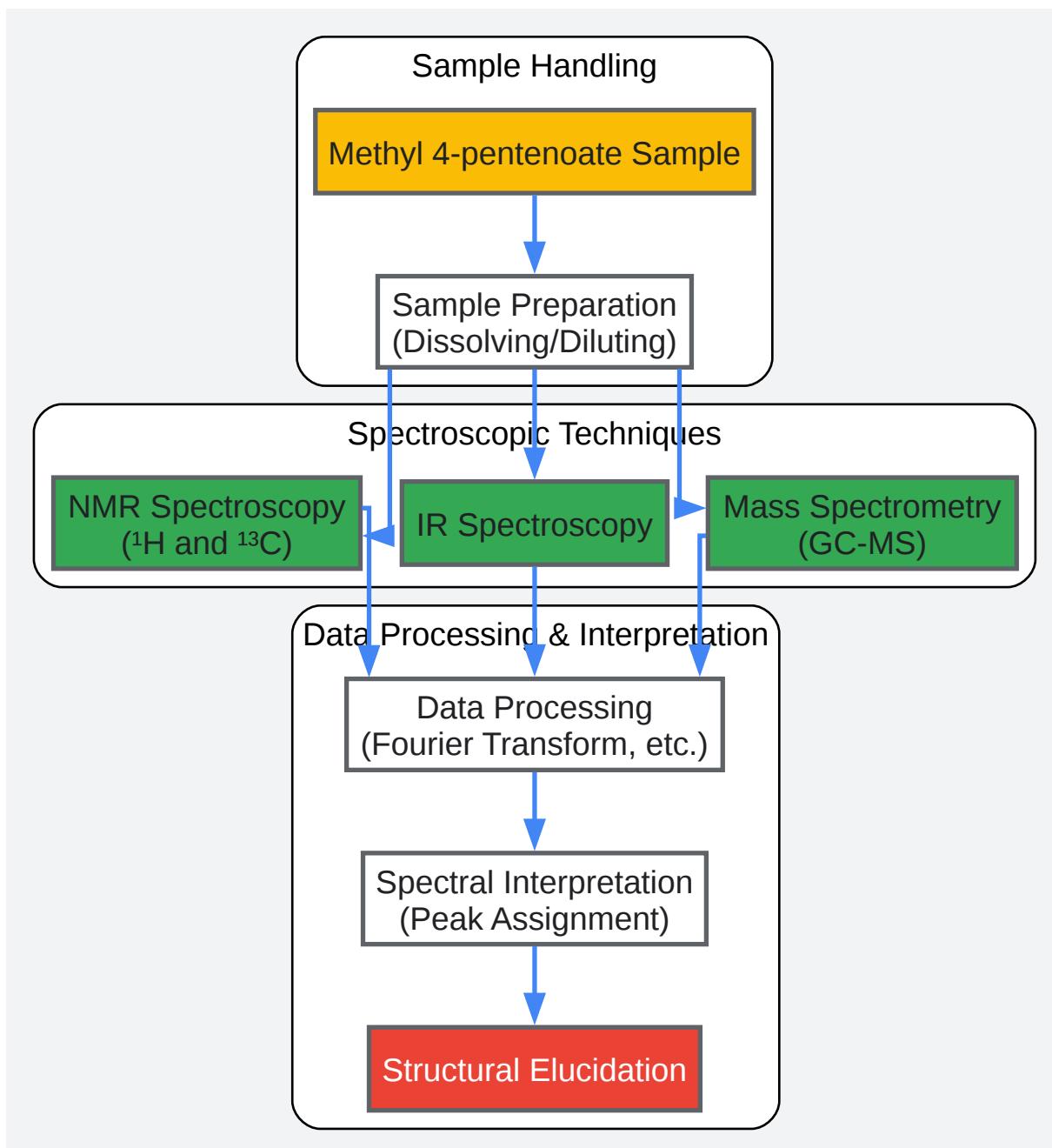
- A single drop of **methyl 4-pentenoate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.

### Data Acquisition:

- A background spectrum of the empty salt plates is recorded.
- The sample-containing plates are placed in the sample holder of an FT-IR spectrometer.
- The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

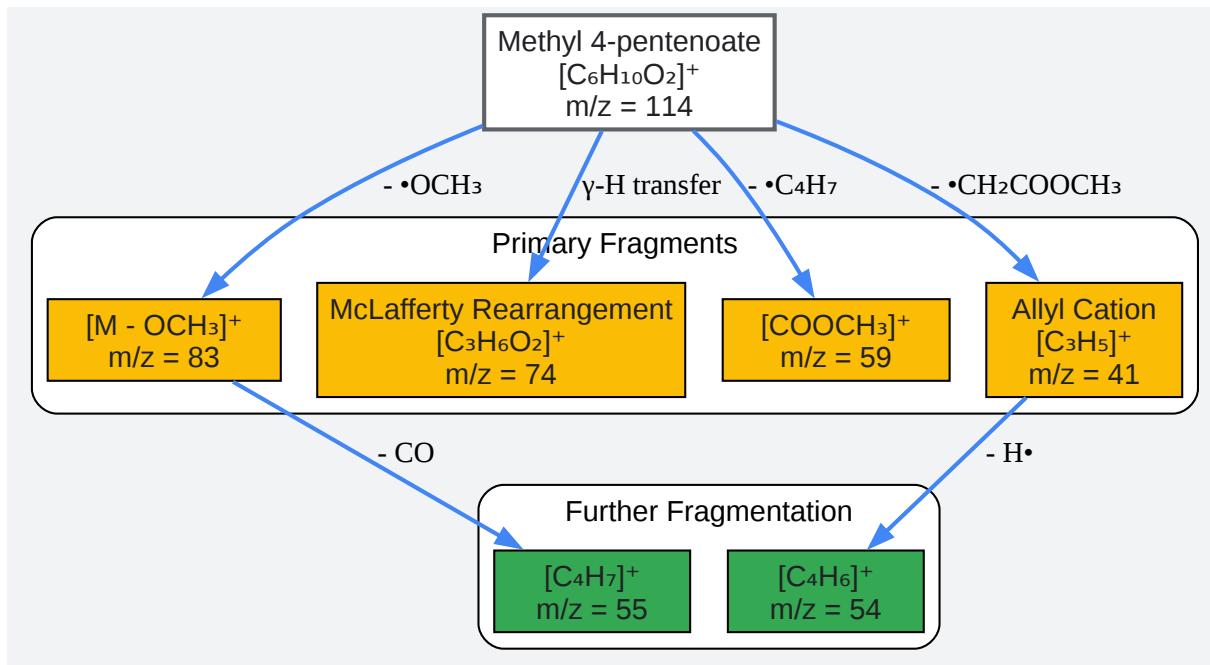
## Mass Spectrometry (MS)

### Sample Introduction (Gas Chromatography-Mass Spectrometry, GC-MS):


- A dilute solution of **methyl 4-pentenoate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- A small volume of the solution (typically 1  $\mu\text{L}$ ) is injected into the gas chromatograph.
- The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

### Data Acquisition:

- The molecules are ionized, typically using electron impact (EI) at 70 eV.
- The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
- A mass spectrum is generated, plotting ion intensity against m/z.


## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathways of **methyl 4-pentenoate**.



[Click to download full resolution via product page](#)

*A logical workflow for the spectroscopic analysis of a chemical compound.*



[Click to download full resolution via product page](#)

Proposed mass spectral fragmentation pathway of **methyl 4-pentenoate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. spectrabase.com [spectrabase.com]
- 2. 2-METHYL-4-PENTENOIC ACID(1575-74-2) <sup>13</sup>C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data of Methyl 4-pentenoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153847#methyl-4-pentenoate-spectroscopic-data-nmr-ir-mass-spec>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)